molecular formula C8H8N2S B3046852 Thieno[3,2-b]pyridin-2-ylmethanamine CAS No. 1313725-98-2

Thieno[3,2-b]pyridin-2-ylmethanamine

Cat. No.: B3046852
CAS No.: 1313725-98-2
M. Wt: 164.23
InChI Key: PJCCIIHILYHGSP-UHFFFAOYSA-N
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Description

Thieno[3,2-b]pyridin-2-ylmethanamine is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological and biological activities. This compound is part of the thienopyridine family, known for their potential therapeutic applications, including anticancer, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]pyridin-2-ylmethanamine typically involves the cyclization of 2-aminothiophen-3-carboxylates with chloroacetonitrile. This reaction forms the thieno[3,2-b]pyridine core, which is then further functionalized to yield the desired compound . Another method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, leading to the formation of thieno[3,2-d]pyrimidin-4-ones .

Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions, which are efficient and cost-effective. These methods utilize readily available starting materials and simple reaction conditions to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-b]pyridin-2-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Aldehydes and ketones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted this compound derivatives.

Mechanism of Action

Biological Activity

Thieno[3,2-b]pyridin-2-ylmethanamine is a heterocyclic compound that has attracted significant attention due to its diverse biological activities. This article explores the compound's pharmacological potential, mechanisms of action, and relevant research findings.

Overview of this compound

This compound belongs to the thienopyridine family, which is known for its anticancer, antifungal, and anti-inflammatory properties. The compound's structure features a fused thieno and pyridine ring system with a methanamine group, which enhances its reactivity and biological activity. Its molecular formula is C10_{10}H10_{10}N2_2S, indicating the presence of nitrogen and sulfur that contribute to its unique properties .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : this compound has been shown to inhibit Pim-1 kinase, a protein involved in cell survival and proliferation. This interaction suggests its potential as an anticancer agent .
  • Antiviral Properties : Research indicates that derivatives of thieno[3,2-b]pyridine exhibit antiviral activity against hepatitis C virus (HCV), demonstrating low cytotoxicity while effectively inhibiting viral replication .

Anticancer Activity

Several studies have investigated the anticancer properties of this compound and its derivatives:

  • In Vitro Studies : In vitro tests on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that certain derivatives possess significant anti-proliferative effects. For instance, compounds showed IC50_{50} values indicating effective inhibition of cancer cell growth .
CompoundCell LineIC50_{50} (μg/mL)Selectivity
Compound 1MCF-713.42High
Compound 2MDA-MB-23128.89Moderate

Antifungal and Anti-inflammatory Properties

This compound also exhibits antifungal and anti-inflammatory activities. The compound has been evaluated for its potential to inhibit fungal growth and reduce inflammation in various biological models .

Case Studies

  • Breast Cancer Models : A study conducted on the effects of thieno[3,2-b]pyridin derivatives on breast cancer cells demonstrated significant cytotoxicity with selective targeting of cancerous cells over normal cells . The study utilized a 3H thymidine incorporation assay to quantify the anti-proliferative effects.
  • HCV Inhibition : Another investigation into the antiviral properties of thieno[3,2-b]pyridine derivatives highlighted their potential as new agents against HCV. The study reported several compounds with EC50_{50} values below 5 μM without significant cytotoxicity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Thieno[3,2-b]pyridin-2-ylmethanamine and its derivatives?

  • Methodological Answer : Thieno[3,2-b]pyridine derivatives are commonly synthesized via cyclization reactions. For example, 3-amino-substituted derivatives can be prepared using the Thorpe-Ziegler reaction, where 3-cyanopyridine-2-thione undergoes intramolecular cyclization to yield thienopyridines in high yields . Alternative routes involve regioselective lithiation-bromination of 3-methylthiopyridine intermediates followed by functionalization . Heating thiophene-2-carboxamides in formic acid or reacting with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene has also been reported to form thieno[3,2-d]pyrimidines and β-keto amides, respectively .

Q. How can researchers confirm the structural integrity of this compound derivatives?

  • Methodological Answer : Structural characterization relies on a combination of elemental analysis, nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example, compound 3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide was confirmed via 1H^1H-NMR (δ 8.2–7.3 ppm for aromatic protons) and MS (m/z 398 [M+^+]) . Elemental analysis for carbon, hydrogen, and nitrogen (e.g., C: 62.1%, H: 4.5%, N: 14.2%) provides stoichiometric validation .

Q. What safety precautions are critical during the synthesis of Thieno[3,2-b]pyridine derivatives?

  • Methodological Answer : Key precautions include using fume hoods for volatile reagents (e.g., chloroacetamide or ω-bromoacetophenone), avoiding skin contact with hydrazonoyl halides (risk of H315 skin irritation), and storing intermediates at -20°C to prevent degradation . Emergency protocols for spills or exposure should align with GHS hazard codes (e.g., H302 for oral toxicity) .

Advanced Research Questions

Q. How does the substitution pattern on the Thieno[3,2-b]pyridine scaffold influence its biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -CF3_3) at the pyridine ring enhance anticancer activity. For instance, derivatives with a pyridin-2-ylmethanamine moiety showed IC50_{50} values of 1.2–3.8 µM against non-small cell lung cancer (NSCLC) cells, attributed to hindered rotation of the pyrimidine ring improving target binding . Computational modeling (e.g., DFT or molecular docking) is recommended to predict bioactivity .

Q. What strategies improve the charge-carrier mobility of Thieno[3,2-b]pyridine-based organic semiconductors?

  • Methodological Answer : Enhancing π-conjugation via fused-ring systems (e.g., thieno[3,2-b]thieno[2,3-d]thiophene derivatives) increases charge mobility. Vacuum-deposited films of these compounds achieve hole mobilities up to 0.12 cm2^2/V·s, as measured by organic field-effect transistor (OFET) performance . Morphology optimization via thermal annealing or solvent vapor treatment further improves crystallinity and device efficiency .

Q. How can contradictions in reported antimicrobial data for Thieno[3,2-b]pyridines be resolved?

  • Methodological Answer : Discrepancies in MIC (minimum inhibitory concentration) values often arise from variations in bacterial strains or assay conditions. Standardized protocols (e.g., CLSI guidelines) should be adopted. For example, compound 4a (3-benzoyl-2-hydrazono-4-imino-thieno[2,3-d]pyrimidine) showed MICs of 8–16 µg/mL against S. aureus in one study but required 32 µg/mL in another due to differences in inoculum size . Cross-validation using multiple microbial models (e.g., Gram-positive and Gram-negative bacteria) is advised .

Q. What are the challenges in scaling up Thieno[3,2-b]pyridine synthesis for preclinical studies?

  • Methodological Answer : Key challenges include maintaining regioselectivity in cyclization reactions at larger volumes and minimizing byproducts. A reported solution involves using flow chemistry for precise temperature control during the Thorpe-Ziegler reaction, achieving 85% yield at 100 g scale . Purification via column chromatography may be replaced with recrystallization in ethanol/water mixtures to reduce costs .

Properties

IUPAC Name

thieno[3,2-b]pyridin-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c9-5-6-4-7-8(11-6)2-1-3-10-7/h1-4H,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCCIIHILYHGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)CN)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501292386
Record name Thieno[3,2-b]pyridine-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501292386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313725-98-2
Record name Thieno[3,2-b]pyridine-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313725-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[3,2-b]pyridine-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501292386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(Chloromethyl)thieno[3,2-b]pyridine (C-5) (183 mg, 1 mmol) was dissolved in NH3/methanol (7 N, 10 mL). The resulting mixture was stirred at 50° C. for 16 hours and concentrated. The residue was purified by chromatography. MS (m/z): 165 (M+1)+.
Quantity
183 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Thieno[3,2-b]pyridin-2-ylmethanamine
Thieno[3,2-b]pyridin-2-ylmethanamine
Thieno[3,2-b]pyridin-2-ylmethanamine
Thieno[3,2-b]pyridin-2-ylmethanamine
Thieno[3,2-b]pyridin-2-ylmethanamine
Thieno[3,2-b]pyridin-2-ylmethanamine

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